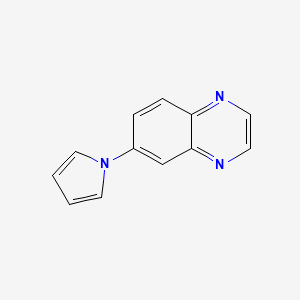

6-(1H-pyrrol-1-yl)quinoxaline

Overview

Description

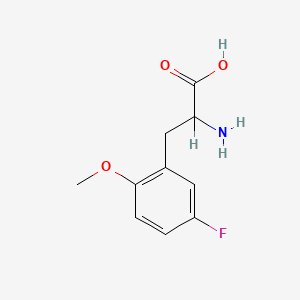

6-(1H-pyrrol-1-yl)quinoxaline is a compound that belongs to the class of pyrroloquinoxalines, which are heterocyclic compounds containing a pyrrole ring fused to a quinoxaline moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed reaction of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Another method utilizes a tandem 6π-azatriene electrocyclization of fused amino-cyclopentenones, leading to the formation of functionalized pyrroloquinoxalines under transition-metal-free conditions . Additionally, the synthesis of pyrido[2,3-h]pyrrolo[1,2-a]quinoxalines starts from 5-amino-6-nitroquinoline, with the pyrrole ring being formed by reaction with 2,5-dimethoxytetrahydrofuran and subsequent intramolecular cyclization . A practical and concise protocol has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines, which includes the formation of new C-C and C-N bonds .

Molecular Structure Analysis

The molecular structure of pyrroloquinoxalines has been confirmed through various spectroscopic techniques. X-ray crystallographic studies have been used to confirm the structures of the synthesized heterocycles . Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 1H-13C long-range COSY experiments, has been employed to determine the position of substituents in the synthesized compounds .

Chemical Reactions Analysis

Pyrroloquinoxalines can undergo further chemical transformations. For instance, the reaction of 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dihydropyran-3-one with 1,2-diaminobenzenes leads to the formation of quinoxaline C-nucleosides, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroloquinoxalines are influenced by their molecular structure. The presence of the pyrrole and quinoxaline rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. The synthesis methods mentioned provide compounds with a broad range of functional group tolerance, indicating the potential for diverse chemical properties .

Scientific Research Applications

Anion Receptors and Sensors

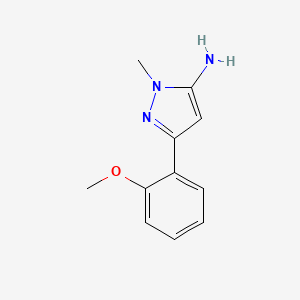

6-(1H-pyrrol-1-yl)quinoxaline derivatives, such as 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have been studied for their potential as neutral anion receptors. They demonstrate an enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, significantly more than their non-fluorinated counterparts. This is evident in 1H NMR, 19F NMR, and fluorescence emission spectroscopic analyses. Specifically, these compounds have shown a marked improvement in affinity for dihydrogen phosphate anion, enabling their use as naked-eye sensors for phosphate anion detection, changing color in response to phosphate presence (Anzenbacher et al., 2000).

Synthesis and Structural Studies

The synthesis of various derivatives of pyrrolo[1,2-a]quinoxalines has been a focus of research, utilizing different methodologies. For instance, α-amino acids have been applied in a transition-metal-free synthesis approach, creating new C-C and C-N bonds, and offering a broad range of functional group tolerance (Liu et al., 2017). Additionally, novel synthetic routes have been explored for creating derivatives like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline, utilizing microwave irradiation for efficiency (Azizian et al., 2005).

Electron Transport Materials and Fluorescent Probes

Quinoxaline-containing compounds, including those with pyrrolo[1,2-a]quinoxaline structures, have been studied for their potential in electron transport materials and organic light-emitting diodes (OLEDs). Their properties, such as electron affinity and thermostability, are critical for such applications (Yin et al., 2016). Additionally, compounds like 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) have been developed as fluorescent chromophores for estimating protein binding site polarity, demonstrating solvatochromic fluorescence useful in biological research (Kudo et al., 2011).

properties

IUPAC Name |

6-pyrrol-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWZGJVWTLSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308152 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478260-01-4 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?

A1: The research highlights the potential of poly(this compound) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.

Q2: What are the key material characteristics of poly(this compound) relevant to its application in batteries?

A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)